molecular formula C3H9Cl2N5 B2521966 2-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine dihydrochloride CAS No. 1141475-84-4

2-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine dihydrochloride

Cat. No.: B2521966
CAS No.: 1141475-84-4
M. Wt: 186.04
InChI Key: JFPMTTIUEICYHN-UHFFFAOYSA-N
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Description

2-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of tetrazoles Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine dihydrochloride typically involves the reaction of glycine with sodium azide and triethyl orthoformate in acetic acid at elevated temperatures . The reaction proceeds through a cyclization process to form the tetrazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The tetrazole ring can participate in substitution reactions, where one or more atoms in the ring are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of substituted tetrazole derivatives.

Scientific Research Applications

2-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine dihydrochloride is unique due to its specific structure and the presence of the amine group, which can impart different chemical and biological properties compared to other tetrazole derivatives

Properties

IUPAC Name

2-(2H-tetrazol-5-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N5.2ClH/c4-2-1-3-5-7-8-6-3;;/h1-2,4H2,(H,5,6,7,8);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPMTTIUEICYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C1=NNN=N1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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